molecular formula C25H24Cl2FN3O3S B297649 4-chloro-N-(2-chlorobenzyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide

4-chloro-N-(2-chlorobenzyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide

Cat. No.: B297649
M. Wt: 536.4 g/mol
InChI Key: UQRLXUPZJCSEEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2-chlorobenzyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely known for its potential therapeutic applications in treating various diseases.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-chlorobenzyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to the suppression of cancer cell growth, viral replication, and bacterial growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to have a significant impact on various biochemical pathways in the body, including the inhibition of DNA synthesis, cell cycle arrest, and induction of apoptosis. It has also been found to have a positive effect on the immune system, leading to the suppression of viral replication and bacterial growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chloro-N-(2-chlorobenzyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide in lab experiments is its potential therapeutic applications. This compound has been found to have significant anticancer, antiviral, and antibacterial properties, making it a promising candidate for future drug development. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and administration of this compound to minimize any potential side effects.

Future Directions

There are several future directions for the study of 4-chloro-N-(2-chlorobenzyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide. One direction is to further explore its potential therapeutic applications in treating various diseases. Another direction is to study its mechanism of action in more detail to better understand how it works in the body. Additionally, further studies are needed to determine the optimal dosage and administration of this compound to minimize any potential side effects. Finally, future research could focus on the development of new compounds based on the structure of this compound with improved therapeutic properties.

Synthesis Methods

The synthesis of 4-chloro-N-(2-chlorobenzyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide involves a series of chemical reactions. The starting material for this synthesis is 4-chlorobenzaldehyde, which is reacted with 2-chlorobenzylamine to form the intermediate product, 4-chloro-N-(2-chlorobenzyl)benzamide. This intermediate product is then reacted with 4-fluorophenylpiperazine and ethyl chloroformate to form the final product, this compound.

Scientific Research Applications

4-chloro-N-(2-chlorobenzyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide has been extensively studied for its potential therapeutic applications. This compound has been found to have anticancer, antiviral, and antibacterial properties. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

Molecular Formula

C25H24Cl2FN3O3S

Molecular Weight

536.4 g/mol

IUPAC Name

4-chloro-N-[(2-chlorophenyl)methyl]-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide

InChI

InChI=1S/C25H24Cl2FN3O3S/c26-20-5-11-23(12-6-20)35(33,34)31(17-19-3-1-2-4-24(19)27)18-25(32)30-15-13-29(14-16-30)22-9-7-21(28)8-10-22/h1-12H,13-18H2

InChI Key

UQRLXUPZJCSEEK-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN(CC3=CC=CC=C3Cl)S(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN(CC3=CC=CC=C3Cl)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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